molecular formula C11H17F3N2O3 B2614565 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one trifluoroacetic acid CAS No. 2138080-67-6

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one trifluoroacetic acid

カタログ番号 B2614565
CAS番号: 2138080-67-6
分子量: 282.263
InChIキー: JUEZZBKHZKYQIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chemical with the CAS number 2138080-67-6 . It is a complex organic molecule that contains a diazaspiro[3.5]nonane core, which is a type of spirocyclic compound (a class of organic compounds that have two or more rings that share one atom).


Molecular Structure Analysis

The molecular structure of this compound is complex, with a diazaspiro[3.5]nonane core . This core structure is a type of spirocyclic compound, which is a class of organic compounds that have two or more rings that share one atom. The exact structure would require more specific information or a detailed analysis using specialized software.

科学的研究の応用

Covalent Inhibitor of KRAS G12C

This compound has been identified as a potent covalent inhibitor against KRAS G12C . KRAS G12C is a mutated form of the KRAS protein, which plays a key role in cellular proliferation and differentiation . This mutation is a known driver of oncogenic alteration in human cancer .

Anti-Tumor Activity

The compound has shown anti-tumor activity, making it a potential therapeutic treatment for solid tumors . In particular, it has demonstrated effectiveness against tumors driven by the KRAS G12C mutation .

Metabolic Stability

The compound has high metabolic stabilities in human and mouse liver microsomes . This property is crucial for the drug’s effectiveness and safety profile, as it ensures that the drug remains stable and active in the body for a sufficient period of time .

Structural Optimization

The compound has been used in structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . This process involves modifying the structure of the compound to enhance its ability to inhibit the target protein .

Binding in the Switch-II Pocket of KRAS G12C

From an X-ray complex structural analysis, the compound binds in the switch-II pocket of KRAS G12C . This specific binding site is critical for the compound’s inhibitory activity against the protein .

Potential for Further Optimization

The compound serves as a lead compound for further optimization . This means that it provides a starting point for the development of new compounds with improved properties .

特性

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;3-2(4,5)1(6)7/h10H,2-7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEZZBKHZKYQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。